molecular formula C10H6F3NO B3147750 5-(Trifluoromethyl)isoquinolin-1-ol CAS No. 630423-22-2

5-(Trifluoromethyl)isoquinolin-1-ol

Cat. No.: B3147750
CAS No.: 630423-22-2
M. Wt: 213.16 g/mol
InChI Key: MBNVRTOZZFEJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)isoquinolin-1-ol is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)isoquinolin-1-ol can be achieved through several methods:

    Direct Introduction of Fluorine: This method involves the direct introduction of the trifluoromethyl group onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another approach involves the cyclization of precursor compounds bearing a pre-fluorinated benzene ring.

    Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Scientific Research Applications

5-(Trifluoromethyl)isoquinolin-1-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated heterocycles.

    Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through electrostatic and steric effects. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroisoquinoline: Similar to 5-(Trifluoromethyl)isoquinolin-1-ol, this compound contains a fluorine atom on the isoquinoline ring.

    5-Chloroisoquinoline: This compound contains a chlorine atom instead of a trifluoromethyl group.

    5-Bromoisoquinoline: Similar to 5-Chloroisoquinoline, this compound contains a bromine atom.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced interactions with biological targets. These properties make it distinct from other similar compounds and valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNVRTOZZFEJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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